molecular formula C12H13NS B1532500 2-(5-Methylthiophen-3-yl)-benzylamine CAS No. 1497906-94-1

2-(5-Methylthiophen-3-yl)-benzylamine

Cat. No. B1532500
M. Wt: 203.31 g/mol
InChI Key: DAPSTIHATRAFMO-UHFFFAOYSA-N
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Description

“2-(5-Methylthiophen-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1261747-82-3 . It has a molecular weight of 137.21 and is a liquid at room temperature . Another related compound is “(2S)-2-(5-METHYLTHIOPHEN-3-YL)PYRROLIDINE” with the CAS No. 1212848-67-3 . It has a molecular weight of 167.27 .


Molecular Structure Analysis

The molecular structure of related compounds like “(2S)-2-(5-METHYLTHIOPHEN-3-YL)PYRROLIDINE” has been analyzed . It has a molecular formula of C9H13NS .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, “(2S)-2-(5-METHYLTHIOPHEN-3-YL)PYRROLIDINE” has a predicted boiling point of 259.4±28.0 °C and a density of 1.081±0.06 g/cm3 .

Scientific Research Applications

Organic Electronics and Copolymers

Research has been conducted on the synthesis of benzo[1,2-b:4,3-b′]dithiophene/triphenylamine copolymers for application in organic electronics, focusing on the effects of substituents on the optical and electroluminescence (EL) properties of these materials. These copolymers demonstrate significant potential in improving the efficiency of electronic devices through their enhanced thermal and electrochemical stability, alongside increased EL efficiencies due to restricted π-stacking/aggregation of the conjugated copolymers in solid state (Yosuke Nishide et al., 2008).

Sensing Applications

Thiophene derivatives have been explored for their selective fluorometric and colorimetric sensing capabilities, particularly towards metal ions such as Cu(II) and Zn(II). A novel photochromic diarylethene derivative containing a 2-(methylthio)benzenamine Schiff base unit demonstrated enhanced absorption and fluorescence responses, indicating its potential as a chemosensor for these metal ions (Shu-li Guo et al., 2018).

Photovoltaic Applications

The use of thiophene-based materials in the field of photovoltaics has been studied, particularly in the development of ternary organic solar cells (OSCs). Incorporating benzo[1,2-b;4,5-b′]dithiophene-based small molecules into OSC systems has led to the achievement of unprecedented power conversion efficiencies, demonstrating the critical role of thiophene derivatives in enhancing the performance of solar energy harvesting technologies (T. Kumari et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

Homoleptic cyclometalated iridium complexes incorporating thiophene units have shown highly efficient red phosphorescence, making them suitable for application in organic light-emitting diode (OLED) devices. These complexes demonstrate the ability to achieve high efficiency and pure-red emission, highlighting the importance of thiophene derivatives in the development of advanced OLED technologies (A. Tsuboyama et al., 2003).

Safety And Hazards

The safety and hazards of related compounds like “2-(5-methylthiophen-3-yl)acetonitrile” have been documented . It’s always important to refer to the Material Safety Data Sheet (MSDS) for handling and storage guidelines .

properties

IUPAC Name

[2-(5-methylthiophen-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-6,8H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPSTIHATRAFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylthiophen-3-yl)-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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